molecular formula C17H19F3N8OS B2434626 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 898414-67-0

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2434626
CAS No.: 898414-67-0
M. Wt: 440.45
InChI Key: FFNSLTJHEOOYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H19F3N8OS and its molecular weight is 440.45. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8OS/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)30-9-12(29)23-11-8-6-5-7-10(11)17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNSLTJHEOOYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer effects, and discusses structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20F3N7S\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}_7\text{S}

This compound features a triazole ring system linked to a thiol group and a trifluoromethyl-substituted phenyl acetamide moiety. The presence of the ethylamino groups enhances its solubility and bioavailability.

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated potent activity against Escherichia coli with IC50 values as low as 0.91 μM .

CompoundBacterial StrainIC50 (μM)
5fE. coli0.91
5dStaphylococcus aureus1.23
5gPseudomonas aeruginosa1.50

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds related to 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio) have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported an IC50 value of 6.2 μM for a closely related compound against HCT-116 cells .

Cell LineCompoundIC50 (μM)
MCF-7 (Breast)47f43.4
HCT-116 (Colon)47e27.3

The mechanism by which these triazole derivatives exert their biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, they may target:

  • Leucyl-tRNA synthetase , crucial for protein synthesis in bacteria.
  • DNA synthesis pathways in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring and the substituents on the phenyl group significantly influence biological activity. For example:

  • Electron-withdrawing groups on the phenyl ring enhance antibacterial potency.
  • The presence of flexible side chains containing aromatic groups contributes positively to both antibacterial and anticancer activities.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

  • Case Study: Antitubercular Activity
    A derivative similar to our compound was evaluated for antitubercular activity against Mycobacterium smegmatis, showing significant inhibition with a minimum inhibitory concentration (MIC) of 50 μg/mL .
  • Case Study: In Vitro Cytotoxicity
    A series of synthesized triazole derivatives were screened against various cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like Rifampicin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.